2-Formyl-6-(3-trifluoromethylphenyl)phenol

Catalog No.
S6605264
CAS No.
343603-86-1
M.F
C14H9F3O2
M. Wt
266.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formyl-6-(3-trifluoromethylphenyl)phenol

CAS Number

343603-86-1

Product Name

2-Formyl-6-(3-trifluoromethylphenyl)phenol

IUPAC Name

2-hydroxy-3-[3-(trifluoromethyl)phenyl]benzaldehyde

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-5-1-3-9(7-11)12-6-2-4-10(8-18)13(12)19/h1-8,19H

InChI Key

WHLVUYXBCNKSPV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=C2O)C=O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=C2O)C=O

The exact mass of the compound 2-Formyl-6-(3-trifluoromethylphenyl)phenol, 95% is 266.05546401 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Formyl-6-(3-trifluoromethylphenyl)phenol (CAS 343603-86-1) is a specialized biaryl salicylaldehyde building block primarily procured for the synthesis of advanced phenoxy-imine (FI) transition metal catalysts. Featuring a strategically positioned 3-trifluoromethylphenyl group adjacent to the phenolic hydroxyl, this compound provides a dual-function steric and electronic environment essential for high-performance olefin polymerization. In industrial and advanced academic settings, it serves as a critical precursor for titanium, zirconium, and nickel-based catalysts, enabling the controlled synthesis of ultra-high molecular weight polyethylene (UHMWPE) and stereoregular polyolefins [1]. Its precise substitution pattern makes it a highly valued intermediate for custom catalyst development where standard aliphatic or unsubstituted aryl salicylaldehydes fail to deliver the requisite electrophilicity and steric shielding.

Research Fit

Structure-validated meta-CF3 biphenyl scaffold for SAR studies
Orthogonal aldehyde and phenol handles enable modular derivatization
Reported ALDH3A1 and MAO-B inhibition supports probe development

Substituting 2-Formyl-6-(3-trifluoromethylphenyl)phenol with more common analogs, such as 3-tert-butylsalicylaldehyde or 3-phenylsalicylaldehyde, fundamentally alters the active site of the resulting transition metal complex. While a tert-butyl group provides steric bulk, it is electron-donating, which decreases the electrophilicity of the metal center and subsequently lowers the olefin insertion rate. Conversely, an unsubstituted phenyl ring lacks the strong electron-withdrawing effect of the trifluoromethyl group, resulting in lower overall catalytic activity and reduced suppression of β-hydride elimination chain-transfer processes [1]. For procurement teams sourcing precursors for UHMWPE or living polymerization catalysts, the exact CF3-substituted biaryl architecture is non-negotiable; generic alternatives will lead to lower molecular weight polymers, broader polydispersity indices (PDI), and inferior thermal stability of the active catalyst species.

Substitution Risk

Ortho-CF3 or para-CF3 isomers may alter electronic properties and target engagement profiles.
Simple salicylaldehyde lacks the biphenyl extension needed for MAO-B and ALDH3A1 binding.
Non-phenolic biphenyl analogs may lack the intramolecular hydrogen bond critical for metal coordination and enzyme recognition.

Enhancement of Metal Center Electrophilicity and Polymerization Activity

The incorporation of the 3-trifluoromethylphenyl group into the phenoxy-imine ligand framework significantly enhances the electrophilicity of the resulting transition metal center. Comparative studies in FI-catalyzed ethylene polymerization demonstrate that catalysts derived from CF3-substituted biaryl salicylaldehydes exhibit substantially higher turnover frequencies compared to their unsubstituted phenyl or alkyl-substituted analogs. The electron-withdrawing nature of the CF3 group increases the rate of monomer insertion, frequently resulting in a multi-fold increase in catalytic activity (often exceeding 10,000 g PE/mmol M·h) under standard conditions, outperforming baseline 3-phenylsalicylaldehyde derivatives [1].

Evidence DimensionCatalytic Activity (Monomer Insertion Rate)
Target Compound DataHigh electrophilicity yielding enhanced TOF (>10,000 g/mmol·h for derived catalysts)
Comparator Or Baseline3-phenylsalicylaldehyde derivatives (Lower electrophilicity, lower TOF)
Quantified DifferenceMulti-fold increase in polymerization activity due to CF3 electron-withdrawing effect
ConditionsEthylene polymerization under standard MAO activation

Procurement of this specific fluorinated precursor is essential for manufacturing high-yield catalysts that minimize transition metal loading in industrial polymerization processes.

ALDH3A1 Inhibition
Head-to-head
Target IC50 2.1 µM; analog A20 IC50 300 nM (7-fold less potent)
Reported SAR benchmark distinct from close-in analogs
Human ALDH3A1, benzaldehyde substrate

Steric Shielding for Ultra-High Molecular Weight Polyethylene (UHMWPE) Synthesis

In the synthesis of UHMWPE, suppressing chain transfer reactions such as β-hydride elimination is critical. The 3-trifluoromethylphenyl moiety provides a highly specific steric canopy over the metal center. When compared to the standard 3-tert-butylsalicylaldehyde precursor, the biaryl system offers extended spatial shielding while simultaneously tuning the electronic environment. Catalysts utilizing this specific biaryl framework have been shown to produce polyethylene with molecular weights exceeding 1,000,000 g/mol, maintaining narrow polydispersity indices characteristic of living or highly controlled polymerization [1]. The CF3 group's steric bulk, combined with its electronic properties, creates an optimal pocket that generic aliphatic bulky groups cannot replicate.

Evidence DimensionPolymer Molecular Weight (Mw)
Target Compound DataEnables Mw > 1,000,000 g/mol (UHMWPE)
Comparator Or Baseline3-tert-butylsalicylaldehyde derivatives (Prone to different chain-transfer kinetics)
Quantified DifferenceSuperior control over chain termination, yielding ultra-high molecular weights with narrow PDI
ConditionsLiving or controlled ethylene polymerization environments

Buyers targeting the specialty plastics market must select this precursor to ensure the final polymer meets strict UHMWPE molecular weight specifications.

MAO-B Inhibition
Cross-study
Target IC50 1.2 µM; salicylaldehyde shows no MAO-B engagement at comparable concentration
Distinct MAO-B engagement vs. parent salicylaldehyde fragment
Recombinant human MAO-B, H2O2 readout

Improved Catalyst Thermal Stability and Lifetime

Industrial polymerization reactors often operate at elevated temperatures where standard FI catalysts may deactivate rapidly. The robust biaryl linkage, fortified by the CF3 group, enhances the thermal robustness of the resulting phenoxy-imine complexes. Compared to catalysts derived from simple alkyl-substituted salicylaldehydes, those synthesized from 2-Formyl-6-(3-trifluoromethylphenyl)phenol maintain their active species at higher temperatures, retaining significant activity at 80-100 °C. The electron-withdrawing CF3 group strengthens the metal-ligand bond, reducing ligand dissociation and bimolecular deactivation pathways [1].

Evidence DimensionCatalyst Thermal Stability
Target Compound DataSustained polymerization activity at 80-100 °C
Comparator Or BaselineAlkyl-substituted salicylaldehyde precursors (Rapid deactivation at elevated temperatures)
Quantified DifferenceExtended catalyst lifetime and higher operating temperature threshold
ConditionsHigh-temperature solution or slurry polymerization reactors

For industrial scale-up, selecting a precursor that yields thermally stable catalysts reduces downtime and allows for higher reactor throughput.

CYP2D6 Inhibition
Class-level
Target IC50 30 µM; ortho/para class-level analogs often <5 µM
Lower CYP2D6 interaction risk supports screening context
Human liver microsomes, NADPH-fortified
Lipophilicity (LogP)
Computed
Meta-CF3 LogP 3.89; Δ −0.67 vs ortho-CF3, Δ ≈−0.3 vs para-CF3
Lead-like lipophilicity range; supports CNS research compound profiling
Computed values; experimental logD pending
X-Ray Structure
Reported
Single-crystal structure solved; full NMR, IR, and mp data available
Enables definitive batch verification and structure-based design
Crystal structure deposited (Molbank 2024)
Synthetic Utility
Class-level
Used as key intermediate in J. Med. Chem. synthesis; orthogonal handles
Documented synthetic precedent supports medicinal chemistry use
Regioisomers may lack published applications

Precursor for UHMWPE Phenoxy-Imine (FI) Catalysts

2-Formyl-6-(3-trifluoromethylphenyl)phenol is ideally suited for the synthesis of advanced FI titanium and zirconium catalysts dedicated to producing Ultra-High Molecular Weight Polyethylene. Its unique combination of steric bulk and electron-withdrawing properties suppresses chain transfer, making it the precursor of choice for materials used in high-performance fibers, battery separators, and orthopedic implants [1].

Ligand Design for Living Olefin Polymerization

In academic and industrial R&D focused on block copolymers and precision polyolefins, this compound is utilized to synthesize living polymerization catalysts. The fluorinated biaryl group ensures a highly electrophilic metal center with a prolonged lifetime, enabling the sequential addition of monomers to create tailored polyolefin architectures with narrow polydispersity [2].

Synthesis of High-Activity Nickel and Palladium Catalysts

Beyond early transition metals, this salicylaldehyde derivative is a valuable building block for late transition metal (Ni, Pd) catalysts. The CF3 group enhances the metal's tolerance to polar comonomers and increases the overall insertion rate, making it highly relevant for the copolymerization of ethylene with functionalized olefins in specialty materials development [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ALDH3A1 Probe Development
Meta-CF3 SAR benchmark and structural characterization
ALDH3A1 inhibition and selectivity profiling
MAO-B Fragment-Based Studies
MAO-B engagement with fragment-like properties
MAO-B inhibition and MAO-A selectivity assessment
Medicinal Chemistry Intermediate
Orthogonal aldehyde/phenol functional handles
Synthetic derivatization and batch X-ray verification
CYP2D6 Interaction Screening
Low CYP2D6 inhibition propensity
CYP2D6 inhibition in human microsome assays

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

266.05546401 g/mol

Monoisotopic Mass

266.05546401 g/mol

Heavy Atom Count

19

Explore Compound Types